ethyl 4-({[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}amino)benzoate
Overview
Description
Ethyl 4-({[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}amino)benzoate, also known as ECA, is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. ECA belongs to the class of compounds known as piperazine derivatives, which have been extensively studied for their pharmacological properties.
Mechanism of Action
The exact mechanism of action of ethyl 4-({[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}amino)benzoate is not fully understood, but it is believed to act on multiple targets within cells. This compound has been shown to inhibit the activity of enzymes involved in cell proliferation and survival, as well as modulate the expression of genes involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, while in normal cells, it has been shown to have minimal toxicity. In animal models, this compound has been shown to reduce inflammation and oxidative stress, as well as improve cognitive function.
Advantages and Limitations for Lab Experiments
Ethyl 4-({[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}amino)benzoate has several advantages as a research tool, including its high potency and selectivity, as well as its ability to target multiple pathways within cells. However, this compound also has limitations, including its low solubility in water and limited availability.
Future Directions
There are several future directions for research on ethyl 4-({[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}amino)benzoate, including:
1. Investigating the potential of this compound as a therapeutic agent in specific types of cancer, such as breast cancer or lung cancer.
2. Studying the effects of this compound on the immune system, particularly in the context of autoimmune diseases.
3. Investigating the potential of this compound as a treatment for neurodegenerative diseases, such as Alzheimer's or Parkinson's.
4. Developing new synthetic routes for this compound that improve its solubility and availability.
5. Investigating the potential of this compound as a tool for studying cellular pathways involved in cancer and inflammation.
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research for its potential as a therapeutic agent. While its exact mechanism of action is not fully understood, this compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research. There are several future directions for research on this compound, including investigating its potential as a therapeutic agent in specific types of cancer and studying its effects on the immune system and neurodegenerative diseases.
Scientific Research Applications
Ethyl 4-({[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}amino)benzoate has been studied for its potential as a therapeutic agent in a range of medical conditions, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to exhibit anti-proliferative and apoptotic effects in cancer cells, making it a promising candidate for chemotherapy. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. In neurological research, this compound has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
properties
IUPAC Name |
ethyl 4-[[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3/c1-3-28-20(26)16-5-8-18(9-6-16)23-21(27)25-12-10-24(11-13-25)19-14-17(22)7-4-15(19)2/h4-9,14H,3,10-13H2,1-2H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRWDEISDZZPGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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